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Compound of Interest

Compound Name: 4-Bromo-1-chloroisoquinoline

Cat. No.: B1267708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-1-chloroisoquinoline. Due to the limited availability of published experimental spectra

for this specific compound, this document presents a predicted spectroscopic profile based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). These predicted data serve as a valuable

reference for the identification and characterization of 4-Bromo-1-chloroisoquinoline in a

research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-Bromo-1-
chloroisoquinoline.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.3 d ~8.5 1 H-5

~8.2 s - 1 H-3

~7.9 d ~8.0 1 H-8

~7.8 t ~7.5 1 H-7

~7.6 t ~7.5 1 H-6

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~152 C-1

~142 C-8a

~138 C-3

~131 C-7

~129 C-5

~128 C-6

~126 C-4a

~122 C-8

~120 C-4

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

1600-1450 Medium-Strong
Aromatic C=C and C=N

skeletal vibrations

~1100 Strong C-Cl stretch

~600 Strong C-Br stretch

Predicted as a KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Abundance Assignment

241 ~75% [M]⁺ (with ⁷⁹Br and ³⁵Cl)

243 ~100%
[M+2]⁺ (with ⁸¹Br and ³⁵Cl; ⁷⁹Br

and ³⁷Cl)

245 ~25% [M+4]⁺ (with ⁸¹Br and ³⁷Cl)

206 Variable [M-Cl]⁺

162 Variable [M-Br]⁺

127 Variable
[M-Br-Cl]⁺ (isoquinoline radical

cation)

Predicted by Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are general experimental protocols that can be employed to acquire the

spectroscopic data for 4-Bromo-1-chloroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1-chloroisoquinoline in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
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as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16

ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use a spectral width of approximately 220 ppm.

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (typically several thousand) to obtain a high-

quality spectrum.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the

TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a

mixture of approximately 1-2 mg of 4-Bromo-1-chloroisoquinoline with 100-200 mg of dry

KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 4-Bromo-1-chloroisoquinoline in a

volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a

direct insertion probe or after separation by gas chromatography (GC).

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a

quadrupole or time-of-flight (TOF) analyzer.

Ionization and Analysis:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range of approximately m/z 50-300.

Data Processing: The resulting mass spectrum will show the relative abundance of different

fragment ions as a function of their mass-to-charge ratio (m/z). The characteristic isotopic

pattern for one bromine and one chlorine atom should be carefully analyzed.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Bromo-1-chloroisoquinoline.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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